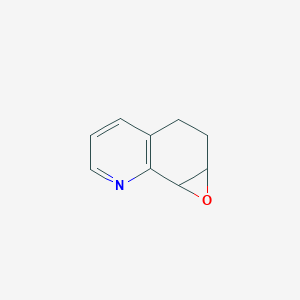

7,8-Epoxy-5,6,7,8-tetrahydroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

130536-46-8 |

|---|---|

Molecular Formula |

C9H9NO |

Molecular Weight |

147.17 g/mol |

IUPAC Name |

1a,2,3,7b-tetrahydrooxireno[2,3-h]quinoline |

InChI |

InChI=1S/C9H9NO/c1-2-6-3-4-7-9(11-7)8(6)10-5-1/h1-2,5,7,9H,3-4H2 |

InChI Key |

VJZIFWJDMWTWTE-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C3C1O3)N=CC=C2 |

Canonical SMILES |

C1CC2=C(C3C1O3)N=CC=C2 |

Synonyms |

7,8-Epoxy-5,6,7,8-tetrahydroquinoline |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the structure elucidation of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline. Due to the limited availability of direct experimental data for this specific compound in public literature, this document outlines a putative synthetic pathway and details the requisite experimental protocols for its synthesis and subsequent structural characterization. The guide summarizes expected spectroscopic data based on analogous compounds and foundational principles of spectroscopic analysis. This document is intended to serve as a practical resource for researchers undertaking the synthesis and characterization of this and similar N-heterocyclic epoxides.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of an epoxide ring into the saturated portion of a tetrahydroquinoline nucleus, as in this compound, is anticipated to impart unique chemical and biological properties. The precise structural determination of such novel compounds is paramount for understanding their reactivity, conformational analysis, and potential as therapeutic agents. This guide presents a systematic approach to the synthesis and definitive structure elucidation of this compound.

Proposed Synthesis

The synthesis of this compound is not explicitly detailed in the available literature. However, a plausible synthetic route can be conceptualized based on the epoxidation of the corresponding unsaturated precursor, 5,6-dihydroquinoline, or by a multi-step sequence involving the epoxidation of quinoline followed by selective hydrogenation. A proposed two-step approach starting from 5,6,7,8-tetrahydroquinoline is outlined below.

Logical Workflow for Synthesis

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data for Structure Elucidation

The definitive identification of this compound relies on a combination of modern spectroscopic techniques. Below are the expected and analogous data presented for clarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.0 - 8.2 | d | 4.0 - 5.0 |

| H-3 | 7.0 - 7.2 | dd | 8.0 - 9.0, 4.0 - 5.0 |

| H-4 | 7.4 - 7.6 | d | 8.0 - 9.0 |

| H-5 | 2.8 - 3.0 | m | - |

| H-6 | 1.9 - 2.1 | m | - |

| H-7 | 3.5 - 3.7 | m | - |

| H-8 | 3.3 - 3.5 | m | - |

| NH | 4.0 - 5.0 | br s | - |

Note: Predicted values are based on general epoxide and tetrahydroquinoline chemical shifts. Protons on the epoxide ring (H-7 and H-8) are expected to be in the 2.5-3.5 ppm range.[1]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 150 |

| C-3 | 120 - 125 |

| C-4 | 135 - 140 |

| C-4a | 125 - 130 |

| C-5 | 25 - 30 |

| C-6 | 20 - 25 |

| C-7 | 50 - 55 |

| C-8 | 55 - 60 |

| C-8a | 140 - 145 |

Note: Epoxide carbons typically resonate in the 40-60 ppm region.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 148.08 | Molecular ion peak (for C₉H₁₀NO) |

| [M-CHO]⁺ | 119.06 | Loss of a formyl radical, characteristic of some epoxides |

| [M-C₂H₄O]⁺ | 104.05 | Loss of ethylene oxide fragment |

Note: Chemical ionization is expected to produce a prominent (M+1)⁺ ion.[3] Electron impact ionization may lead to characteristic cleavages of the epoxide ring.[4]

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic) | 1500 - 1600 | Strong |

| C-N Stretch | 1250 - 1350 | Strong |

| C-O Stretch (Epoxide) | 1250 | Strong (asymmetric ring stretch) |

| Epoxide Ring Deformation | 820 - 950 | Medium-Strong |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and characterization of the target compound.

Synthesis of this compound

Materials:

-

5,6,7,8-Tetrahydroquinoline

-

Palladium on carbon (10%)

-

High-boiling point solvent (e.g., decalin)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dehydrogenation to 5,6-Dihydroquinoline: A mixture of 5,6,7,8-tetrahydroquinoline and 10% Pd/C in a high-boiling solvent is heated to reflux for several hours. The reaction progress is monitored by GC-MS. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield crude 5,6-dihydroquinoline.

-

Epoxidation: The crude 5,6-dihydroquinoline is dissolved in DCM and cooled to 0 °C. A solution of m-CPBA in DCM is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature overnight. The reaction is quenched with a saturated solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to obtain the crude this compound. Purification is achieved by column chromatography on silica gel.

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using CDCl₃ as the solvent. 2D NMR experiments (COSY, HSQC, HMBC) are performed to confirm the proton and carbon assignments and establish the connectivity of the molecule.

-

Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an ESI-TOF or a similar high-resolution instrument to confirm the elemental composition.

-

IR Spectroscopy: IR spectra are recorded on a FT-IR spectrometer using a thin film on a NaCl plate or as a KBr pellet.

Logical Relationships in Structure Elucidation

The process of confirming the structure of this compound involves a logical workflow where data from different spectroscopic techniques are integrated.

Caption: Logical workflow for the structure elucidation of this compound.

Conclusion

This technical guide provides a robust and systematic methodology for the synthesis and comprehensive structure elucidation of this compound. By following the proposed synthetic route and the detailed analytical protocols, researchers can confidently prepare and characterize this novel compound. The tabulated predicted spectroscopic data serves as a valuable reference for the interpretation of experimental results. The successful application of these methods will enable further investigation into the chemical and biological properties of this and related N-heterocyclic epoxides, contributing to advancements in medicinal chemistry and drug development.

References

The Biological Profile of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline is limited in publicly available scientific literature. This guide, therefore, extrapolates potential biological activities, metabolic pathways, and toxicological profiles based on structurally related compounds, including quinoline derivatives, tetrahydroquinolines, and analogous epoxides of polycyclic aromatic hydrocarbons. The information presented herein is intended for research and informational purposes and should be substantiated by direct experimental evidence.

Introduction

This compound is a heterocyclic compound of interest due to its structural similarity to known biologically active molecules. The presence of a tetrahydroquinoline core, a common motif in pharmacologically relevant compounds, and a reactive epoxide ring suggests a potential for diverse biological interactions. This document provides a comprehensive technical overview of the potential biological activities of this compound, drawing parallels from analogous structures to inform future research and development.

Potential Biological Activities

Based on the activities of related compounds, this compound may exhibit a range of biological effects, including mutagenicity, carcinogenicity, and antiproliferative activity.

Mutagenicity and Carcinogenicity

The epoxide functional group is a well-known electrophilic moiety capable of reacting with nucleophilic sites in cellular macromolecules, including DNA. This reactivity is the basis for the mutagenic and carcinogenic properties of many polycyclic aromatic hydrocarbon (PAH) epoxides, such as those derived from benzo[a]pyrene. The metabolic activation of quinoline and its derivatives can also lead to the formation of mutagenic epoxides. For instance, certain benzoquinoline derivatives exhibit mutagenic activity in the Ames test, a widely used assay for assessing the mutagenic potential of chemical compounds.

It is hypothesized that this compound, as an epoxide of a quinoline derivative, could act as a direct-acting mutagen or be further metabolized to reactive species that can form DNA adducts, potentially initiating carcinogenesis. The position of the epoxide on the saturated portion of the tetrahydroquinoline ring may influence its reactivity and biological effects compared to epoxides on the aromatic ring of quinoline.

Antiproliferative and Cytotoxic Activity

Substituted tetrahydroquinolines have demonstrated a wide array of pharmacological activities, including antiproliferative effects against various cancer cell lines. For example, certain 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives have shown significant IC50 values against cell lines such as CEM, HeLa, and A2780. The cytotoxic mechanism of these compounds can involve the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS). The epoxide group in this compound could contribute to cytotoxicity through alkylation of essential cellular proteins and other macromolecules, in addition to its potential DNA-damaging effects.

Other Potential Activities

Derivatives of 5,6,7,8-tetrahydroquinoline have also been investigated for other therapeutic applications, including:

-

Antinociceptive agents

-

C5a receptor antagonists

-

Acetylcholinesterase inhibitors for potential Alzheimer's disease treatment

While the 7,8-epoxy substitution is distinct from the modifications in these reported compounds, the shared tetrahydroquinoline scaffold suggests that this class of molecules warrants broader investigation for diverse pharmacological activities.

Proposed Metabolic Pathways and Signaling

The metabolic fate of this compound is likely to involve enzymatic hydration of the epoxide ring by epoxide hydrolase, leading to the formation of the corresponding trans-dihydrodiol. This diol could be a detoxification product destined for excretion, or it could be a substrate for further oxidation, potentially leading to the formation of a diol epoxide, a highly reactive ultimate carcinogen, as seen in the metabolism of benzo[a]pyrene.

Figure 1: Proposed metabolic activation pathway of this compound.

Quantitative Data from Analogous Compounds

To provide a context for the potential potency of this compound, the following tables summarize quantitative data from studies on related compounds.

Table 1: Mutagenicity of Benzoquinoline Derivatives in Salmonella typhimurium TA100

| Compound | Dose (µ g/plate ) | Revertants/plate (with S9 mix) |

| Benzo[f]quinoline | 50 | ~1200 |

| trans-7,8-Dihydroxy-7,8-dihydrobenzo[f]quinoline | 50 | ~200 |

| Benzo[h]quinoline | 50 | ~400 |

| trans-7,8-Dihydroxy-7,8-dihydrobenzo[h]quinoline | 50 | ~1000 |

Table 2: Carcinogenicity of Benzo[a]pyrene and its Metabolites in Newborn Mice

| Compound | Total Dose (nmol) | Pulmonary Adenomas/Mouse |

| Control | 0 | 0.10 |

| Benzo[a]pyrene | 1400 | 4.13 |

| (+)-BP 7,8-dihydrodiol | 140 | 0.16 |

| (-)-BP 7,8-dihydrodiol | 140 | 9.28 |

| (+)-BP 7,8-dihydrodiol | 700 | 2.34 |

| (-)-BP 7,8-dihydrodiol | 700 | 32.2 |

Table 3: Antiproliferative Activity of Chiral 2-Methyl-5,6,7,8-tetrahydroquinoline Derivatives (IC50 in µM)

| Compound | A2780 (Ovarian) |

| (R)-5a | 5.4 |

| (S)-5a | 17.2 |

| (R)-3a | 11.5 |

| (S)-3a | 11.8 |

| (R)-2b | 8.9 |

| (S)-2b | 9.1 |

Recommended Experimental Protocols

To elucidate the biological activity of this compound, a tiered approach to testing is recommended.

Figure 2: Recommended experimental workflow for assessing the biological activity.

Ames Test (Bacterial Reverse Mutation Assay)

This initial screening assay assesses the mutagenic potential of the compound.

-

Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA.

-

Activation: The test should be conducted with and without a metabolic activation system (S9 fraction from induced rat liver).

-

Procedure: The test compound, bacterial culture, and S9 mix (if applicable) are combined and plated on minimal glucose agar plates. After incubation, the number of revertant colonies is counted. A significant, dose-dependent increase in revertants indicates mutagenicity.

In Vitro Cytotoxicity Assays

These assays determine the concentration at which the compound is toxic to cultured cells.

-

Cell Lines: A panel of human cancer cell lines (e.g., from different tissue origins) and a non-cancerous cell line for comparison.

-

Assays:

-

MTT Assay: Measures cell viability based on mitochondrial activity.

-

LDH Assay: Measures cytotoxicity based on the release of lactate dehydrogenase from damaged cells.

-

-

Procedure: Cells are treated with a range of concentrations of the test compound. After a set incubation period, the respective assay is performed to determine the IC50 (the concentration that inhibits 50% of cell growth or viability).

Carcinogenicity Bioassay in Rodents

If in vitro results indicate significant mutagenic potential, a long-term carcinogenicity study in an animal model may be warranted.

-

Model: Newborn or adult mice susceptible to tumor development.

-

Administration: The compound can be administered via different routes, such as intraperitoneal injection or topical application.

-

Duration: The study typically lasts for a significant portion of the animal's lifespan.

-

Endpoint: The incidence and multiplicity of tumors in treated animals are compared to a control group.

Conclusion

While direct experimental data for this compound is not yet available, the chemical structure suggests a potential for significant biological activity, particularly mutagenicity and cytotoxicity, due to the presence of a reactive epoxide ring. The tetrahydroquinoline scaffold is a versatile platform for biological activity, and its derivatives have shown promise in various therapeutic areas. The experimental protocols outlined in this guide provide a roadmap for the systematic evaluation of this compound's biological profile. Further research is essential to fully characterize the properties of this compound and to determine its potential risks and benefits.

Spectroscopic Profile of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,8-Epoxy-5,6,7,8-tetrahydroquinoline is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to various biologically active molecules. The introduction of an epoxide ring to the tetrahydroquinoline scaffold can significantly alter its chemical reactivity and biological properties, making it a target for novel therapeutic agents. This technical guide provides a detailed overview of the expected spectroscopic data (NMR, IR, MS) for this compound, along with standardized experimental protocols for data acquisition.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.3 - 8.5 | d | ~4-5 | H-2 |

| ~7.8 - 8.0 | d | ~8-9 | H-4 |

| ~7.2 - 7.4 | dd | ~8-9, ~4-5 | H-3 |

| ~3.5 - 3.7 | d | ~3-4 | H-7 |

| ~3.3 - 3.5 | m | - | H-8 |

| ~2.8 - 3.0 | m | - | H-5 (axial) |

| ~2.6 - 2.8 | m | - | H-5 (equatorial) |

| ~1.8 - 2.2 | m | - | H-6 (2H) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 152 | C-2 |

| ~147 - 149 | C-8a |

| ~135 - 137 | C-4 |

| ~128 - 130 | C-4a |

| ~121 - 123 | C-3 |

| ~55 - 58 | C-7 |

| ~52 - 55 | C-8 |

| ~28 - 32 | C-5 |

| ~20 - 24 | C-6 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 - 3100 | Medium | C-H stretch (aromatic) |

| ~2850 - 3000 | Medium | C-H stretch (aliphatic and epoxide) |

| ~1600 - 1620 | Strong | C=C stretch (aromatic) |

| ~1500 - 1520 | Strong | C=C stretch (aromatic) |

| ~1250 - 1270 | Strong | Asymmetric C-O-C stretch (epoxide ring) |

| ~880 - 950 | Strong | Symmetric C-O-C stretch (epoxide ring)[1] |

| ~800 - 850 | Strong | C-H bend (aromatic, out-of-plane) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| ~149 | High | [M]⁺ (Molecular Ion) |

| ~133 | Moderate | [M - O]⁺ |

| ~120 | High | [M - CHO]⁺ |

| ~118 | Moderate | [M - CH₂O - H]⁺ |

| ~91 | Moderate | Tropylium ion or other rearranged fragments |

Experimental Protocols

The following are standard methodologies for the acquisition of spectroscopic data for novel organic compounds like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance series).

-

¹H NMR Acquisition: Acquire proton spectra using a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR Acquisition: Acquire carbon spectra using a proton-decoupled pulse program. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal (0.00 ppm for ¹H and ¹³C).

IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. For a liquid or dissolved sample, a thin film can be prepared on a salt plate (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5).

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or salt plate should be recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI) (e.g., Agilent 6460 Triple Quadrupole LC/MS, Waters Xevo G2-XS QTof).

-

Data Acquisition (ESI): Infuse the sample solution directly into the ESI source. Acquire mass spectra in positive ion mode over a mass range of m/z 50-500.

-

Data Acquisition (EI): For a volatile sample, introduce it via a direct insertion probe or through a gas chromatograph (GC-MS). Acquire spectra with an electron energy of 70 eV.

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualizations

The following diagrams illustrate the logical workflow for the characterization and synthesis of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Logical relationship of spectroscopic techniques for the structural elucidation of the target compound.

References

An In-Depth Technical Guide on the Core Mechanism of Action of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline

Disclaimer: As of late 2025, a thorough review of scientific literature and chemical databases reveals no specific studies on the synthesis, biological activity, or mechanism of action of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline. Consequently, this document presents a hypothetical mechanism of action based on established principles of organic chemistry, the known reactivity of epoxides, and the biological activities of structurally related quinoline and tetrahydroquinoline derivatives. The pathways and experimental details described herein are theoretical and intended to guide future research.

Introduction

The 5,6,7,8-tetrahydroquinoline scaffold is a prominent structural motif in numerous biologically active compounds, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] The introduction of an epoxide ring at the 7,8-position of the saturated portion of the tetrahydroquinoline core would create a strained, three-membered ether, rendering the molecule highly susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its postulated mechanism of action. Epoxides are known to be reactive intermediates in drug metabolism and are also present as a key functional group in several approved therapeutic agents.[4]

Hypothetical Mechanism of Action: Covalent Modification of Biomolecules

The primary proposed mechanism of action for this compound is its function as an electrophilic alkylating agent . The significant ring strain of the epoxide makes the carbon atoms of the ring highly electrophilic and thus, prime targets for attack by biological nucleophiles. This can lead to the formation of stable covalent bonds with macromolecules such as proteins and nucleic acids, thereby altering their structure and function.

The ring-opening reaction can be catalyzed by acid or proceed under neutral or basic conditions with a potent nucleophile.[5][6]

-

Acid-Catalyzed Ring Opening: In an acidic environment, the epoxide oxygen is protonated, which further activates the epoxide ring for nucleophilic attack. The nucleophile will preferentially attack the more substituted carbon (C8), assuming a carbocation-like transition state.

-

Base-Catalyzed/Nucleophilic Ring Opening: Under neutral or basic conditions, a strong nucleophile will attack one of the epoxide carbons in an SN2 reaction. In this case, the attack is likely to occur at the less sterically hindered carbon (C7).[5]

The nucleophiles in a biological system could be the side chains of amino acid residues in proteins (e.g., cysteine, histidine, lysine) or the nitrogen atoms of DNA bases (e.g., guanine).

Caption: Postulated nucleophilic ring-opening of this compound.

Potential Biological Consequences and Signaling Pathways

The covalent modification of essential biomolecules can lead to a variety of cellular responses. Given that various quinoline derivatives have demonstrated anticancer and anti-inflammatory properties, it is plausible that this compound could interfere with signaling pathways central to these processes.

For instance, derivatives of 5,6,7,8-tetrahydroquinoline have been synthesized as C5a receptor antagonists, which are involved in inflammatory responses.[7] While a reactive epoxide is less likely to be a specific receptor antagonist, its alkylating nature could lead to non-specific inhibition of inflammatory signaling pathways through covalent modification of key signaling proteins.

In the context of anticancer activity, many chemotherapeutic agents are alkylating agents that induce cytotoxicity by cross-linking DNA, leading to the activation of DNA damage response pathways and ultimately apoptosis. The hypothetical reactivity of this compound with DNA could trigger a similar cascade.

Caption: Hypothetical signaling consequences of cellular alkylation.

Data Presentation

Due to the absence of experimental data for this compound, no quantitative data can be presented. Future research would need to generate data on parameters such as:

-

IC50/EC50 values: To quantify the potency of the compound in various biological assays (e.g., cytotoxicity against cancer cell lines, inhibition of inflammatory markers).

-

Binding affinities: To determine the affinity for any specific molecular targets, though non-specific covalent binding is the primary hypothesized mechanism.

-

Rate constants: To measure the rate of reaction with various nucleophiles.

Experimental Protocols

As no key experiments have been performed on this compound, this section outlines a proposed experimental workflow to elucidate its mechanism of action.

1. Synthesis and Characterization:

-

Epoxidation of 5,6,7,8-tetrahydroquinoline: This could potentially be achieved using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).

-

Structural Verification: Confirmation of the epoxide structure using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

2. In Vitro Cytotoxicity Assays:

-

Cell Lines: A panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) and a non-cancerous control cell line (e.g., HEK293).

-

Methodology: Cells would be treated with a range of concentrations of the compound for 24, 48, and 72 hours. Cell viability would be assessed using an MTT or PrestoBlue assay to determine the IC50 value.

3. Investigation of Covalent Binding:

-

Mass Spectrometry-based Proteomics: Treatment of a cell lysate or a purified protein with the compound, followed by digestion and mass spectrometry analysis to identify covalently modified peptides.

-

DNA Adduct Formation: Incubation of the compound with purified DNA or a DNA base (e.g., guanosine), followed by HPLC or LC-MS analysis to detect the formation of adducts.

4. Analysis of Cellular Effects:

-

Cell Cycle Analysis: Treated cells would be stained with propidium iodide and analyzed by flow cytometry to determine the effect on cell cycle progression.

-

Apoptosis Assays: Detection of apoptosis using Annexin V/propidium iodide staining followed by flow cytometry, or by Western blotting for cleaved caspase-3.

-

DNA Damage Response: Analysis of the phosphorylation of key proteins in the DNA damage response pathway (e.g., H2A.X, ATM, Chk2) by Western blotting.

Caption: Proposed experimental workflow to investigate the mechanism of action.

Conclusion

While the 5,6,7,8-tetrahydroquinoline scaffold is a valuable starting point for drug discovery, the specific 7,8-epoxy derivative remains unexplored. Based on fundamental chemical principles, its mechanism of action is hypothesized to be that of an alkylating agent, leading to covalent modification of cellular macromolecules. This reactivity could underpin potential cytotoxic or anti-inflammatory effects. The validation of this hypothesis awaits the synthesis of the compound and rigorous biological evaluation as outlined in the proposed experimental workflow.

References

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Epoxide - Wikipedia [en.wikipedia.org]

- 7. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 5,6,7,8-Tetrahydroquinoline: Synthesis, Properties, and Biological Significance

A Note on 7,8-Epoxy-5,6,7,8-tetrahydroquinoline: Initial literature searches for "this compound" did not yield any direct results. This is due to the chemical structure of 5,6,7,8-tetrahydroquinoline, in which the 5, 6, 7, and 8 positions form a saturated cyclohexane ring. Consequently, there is no double bond between the 7 and 8 positions to allow for the formation of an epoxide. This document will therefore provide a comprehensive technical guide on the precursor compound, 5,6,7,8-tetrahydroquinoline, which is a crucial starting material for a wide array of derivatives with significant applications in medicinal chemistry and materials science.

Introduction

5,6,7,8-Tetrahydroquinoline (THQ) is a heterocyclic aromatic compound consisting of a pyridine ring fused to a cyclohexane ring.[1] This structural motif is present in numerous natural products and synthetic molecules of pharmacological importance.[2] The versatile nature of the THQ scaffold allows for a variety of chemical modifications, making it a valuable building block in the development of novel therapeutic agents and functional materials.[1] Derivatives of THQ have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5] This review will delve into the synthesis, chemical properties, and biological applications of 5,6,7,8-tetrahydroquinoline, providing a technical guide for researchers and professionals in the field of drug discovery and development.

Synthesis of 5,6,7,8-Tetrahydroquinoline

The most prevalent and industrially scalable method for the synthesis of 5,6,7,8-tetrahydroquinoline is the catalytic hydrogenation of quinoline.[1][6] This reaction selectively reduces the benzene ring of the quinoline molecule while preserving the aromaticity of the pyridine ring. The choice of catalyst and reaction conditions plays a critical role in achieving high selectivity and yield.

A common approach involves the use of a palladium-based catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.[7] The reaction is typically carried out in a solvent such as ethanol or acetic acid. The temperature and pressure of the hydrogenation reaction can be optimized to favor the formation of the desired 5,6,7,8-tetrahydroquinoline isomer over the 1,2,3,4-tetrahydroquinoline isomer.[8]

Physicochemical Properties

5,6,7,8-Tetrahydroquinoline is a colorless to pale yellow liquid at room temperature with a characteristic amine-like odor.[1] It is soluble in most organic solvents. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁N | [9] |

| Molecular Weight | 133.19 g/mol | [9] |

| Boiling Point | 106-108 °C at 13 mmHg | [10] |

| Density | 1.03 g/mL at 25 °C | [10] |

| Refractive Index | n20/D 1.545 | [10] |

| IUPAC Name | 5,6,7,8-tetrahydroquinoline | [9] |

| SMILES | C1CCC2=C(C1)C=CC=N2 | [9] |

| InChIKey | YQDGQEKUTLYWJU-UHFFFAOYSA-N | [9] |

Experimental Protocols

Materials:

-

Quinoline

-

10% Palladium on Carbon (Pd/C)

-

Ethanol

-

Hydrogen gas

-

Inert gas (Nitrogen or Argon)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve quinoline in ethanol.

-

Carefully add 10% Pd/C to the solution under an inert atmosphere. The catalyst loading is typically 1-5 mol% relative to the quinoline.

-

Seal the vessel and purge it several times with an inert gas before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by techniques such as TLC or GC-MS until the starting material is consumed.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 5,6,7,8-tetrahydroquinoline.

-

The crude product can be further purified by vacuum distillation.

Biological Activities and Applications

The 5,6,7,8-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The table below summarizes some of the key therapeutic areas where THQ derivatives have shown promise.

| Biological Activity | Therapeutic Area | Description | References |

| Anticancer | Oncology | Derivatives have shown cytotoxic activity against various cancer cell lines. | [3][5] |

| Antimicrobial | Infectious Diseases | Some THQ derivatives exhibit activity against bacteria and fungi. | [2] |

| Anti-inflammatory | Immunology | Certain derivatives have demonstrated anti-inflammatory properties. | [3][5] |

| Neuroprotective | Neurology | THQ-based compounds have been investigated for their potential in treating neurodegenerative diseases. | [1] |

| C5a Receptor Antagonists | Immunology | A series of substituted 2-aryl-5-amino-5,6,7,8-tetrahydroquinolines act as potent C5a receptor antagonists. | [11] |

Conclusion

While the specific compound this compound is not described in the current chemical literature due to structural constraints, its parent molecule, 5,6,7,8-tetrahydroquinoline, remains a compound of significant interest. Its versatile synthesis and the diverse biological activities of its derivatives make it a cornerstone for the development of new pharmaceuticals and functional materials. The detailed information provided in this technical guide on the synthesis, properties, and applications of 5,6,7,8-tetrahydroquinoline serves as a valuable resource for researchers and professionals in the chemical and biomedical sciences. Further exploration of the chemical space around the THQ scaffold is likely to yield novel compounds with potent and selective biological activities.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. researchgate.net [researchgate.net]

- 6. (R)-5,6,7,8-tetrahydroquinolin-8-ol | 451466-81-2 | Benchchem [benchchem.com]

- 7. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5,6,7,8-Tetrahydroisoquinoline 95 36556-06-6 [sigmaaldrich.com]

- 11. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 7,8-Epoxy-7,8-dihydroquinoline

Introduction

Quinoline and its derivatives are fundamental heterocyclic scaffolds with a rich history, first being isolated from coal tar in 1834.[1][2][3] The fusion of a benzene and a pyridine ring gives quinoline unique electronic properties and a three-dimensional structure that is a cornerstone for numerous applications, particularly in medicinal chemistry and materials science. The epoxidation of the quinoline core, specifically at the 7,8-position of the dihydroquinoline intermediate, yields 7,8-epoxy-7,8-dihydroquinoline, an arene oxide. Arene oxides are reactive intermediates in the metabolism of aromatic compounds and are of significant interest to researchers in toxicology, drug development, and synthetic chemistry. This guide provides a comprehensive overview of the synthesis and characterization of 7,8-epoxy-7,8-dihydroquinoline.

History and Discovery

The synthesis of 7,8-epoxy-7,8-dihydroquinoline has been reported as part of broader studies into the arene oxides of quinoline. Notably, research by Boyd et al. in the early 1990s detailed the preparation of this compound as a precursor for further chemical transformations, such as N-oxidation and the formation of diepoxides.[4] These studies aimed to elucidate the chemical reactivity of the quinoline ring system and to synthesize potential metabolites of quinoline for biological evaluation.

Synthesis of 7,8-Epoxy-7,8-dihydroquinoline

The synthesis of 7,8-epoxy-7,8-dihydroquinoline is typically achieved through a multi-step process starting from a dihydroquinoline precursor. The key transformation is the epoxidation of the 7,8-double bond.

Synthetic Workflow

The overall synthetic strategy involves the formation of a bromohydrin from the corresponding dihydroquinoline, followed by base-induced cyclization to form the epoxide ring.

Caption: Synthetic workflow for 7,8-epoxy-7,8-dihydroquinoline.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of 7,8-epoxy-7,8-dihydroquinoline, based on analogous procedures for the formation of arene oxides.

Step 1: Formation of the Bromohydrin Intermediate

-

To a solution of 7,8-dihydroquinoline (1.0 eq) in a mixture of dimethyl sulfoxide (DMSO) and water (e.g., 4:1 v/v), N-Bromosuccinimide (NBS) (1.1 eq) is added portion-wise at room temperature.

-

The reaction mixture is stirred for several hours (typically 4-6 hours) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is poured into water and extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude bromohydrin intermediate.

Step 2: Epoxidation

-

The crude bromohydrin is dissolved in a suitable solvent like methanol or tetrahydrofuran (THF).

-

An aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), is added dropwise to the solution at 0 °C.

-

The mixture is stirred at room temperature for 1-2 hours, again monitoring by TLC.

-

After the reaction is complete, the solvent is partially removed under reduced pressure, and the residue is partitioned between water and an organic solvent.

-

The organic layer is separated, washed with brine, dried, and concentrated.

-

The resulting crude 7,8-epoxy-7,8-dihydroquinoline can be purified by column chromatography on silica gel.

Quantitative Data

Due to the limited availability of data for 7,8-epoxy-7,8-dihydroquinoline, the following table summarizes expected and typical quantitative data based on analogous compounds.

| Parameter | Typical Value/Characteristic |

| Yield | 60-80% over two steps |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.17 g/mol |

| ¹H NMR (CDCl₃, ppm) | δ 3.5-4.5 (m, 2H, epoxide protons), δ 6.5-8.5 (m, 5H, aromatic protons) |

| ¹³C NMR (CDCl₃, ppm) | δ 50-60 (epoxide carbons), δ 120-150 (aromatic carbons) |

| Mass Spec (EI) | m/z 147 (M⁺) |

Biological Activity and Signaling Pathways

There is currently a lack of specific information in the scientific literature regarding the biological activity and associated signaling pathways of 7,8-epoxy-7,8-dihydroquinoline. As an arene oxide, it is plausible that this compound could be a substrate for epoxide hydrolases, enzymes involved in the detoxification of xenobiotics.

Hypothetical Metabolic Pathway

The diagram below illustrates a potential metabolic pathway for 7,8-epoxy-7,8-dihydroquinoline, involving enzymatic hydrolysis to the corresponding trans-dihydrodiol. This is a common detoxification pathway for arene oxides.

Caption: Potential enzymatic hydrolysis of 7,8-epoxy-7,8-dihydroquinoline.

Further research would be required to validate this hypothetical pathway and to explore other potential biological targets and activities of this compound. The synthesis of this arene oxide provides a critical starting point for such investigations.

References

- 1. On the Total Synthesis of 7,8(S,S)-Epoxy-17(S)-hydroxy-4(Z),9(E),11(E),13(Z),15(E),19(Z)-docosahexaenoic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Total synthesis of (+)-macbecin I - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide: Toxicology of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline

Disclaimer: Direct toxicological studies on 7,8-Epoxy-5,6,7,8-tetrahydroquinoline are not publicly available. This guide provides a comprehensive overview based on the known toxicology of the parent aromatic compound, quinoline, and general principles of epoxide toxicology. The information regarding 5,6,7,8-tetrahydroquinoline and its 7,8-epoxy derivative is largely inferential and should be interpreted with caution by researchers, scientists, and drug development professionals.

Introduction

Quinoline, a heterocyclic aromatic compound, is a known hepatocarcinogen in rodents and exhibits mutagenic properties upon metabolic activation.[1][2][3][4][5][6] Its toxicity is primarily attributed to the formation of reactive epoxide intermediates. The hydrogenation of quinoline to 5,6,7,8-tetrahydroquinoline significantly alters its chemical properties, and consequently, its toxicological profile is expected to differ. This guide explores the potential toxicology of a specific, putative metabolite of 5,6,7,8-tetrahydroquinoline: this compound. Due to the absence of direct experimental data, this analysis relies on the established toxicological profile of quinoline and the known reactivity of alicyclic epoxides.

Toxicological Profile of Quinoline

Quinoline has been the subject of numerous toxicological investigations, which provide a basis for understanding the potential hazards of its derivatives.

Carcinogenicity

Quinoline is classified as a likely human carcinogen.[2] Studies in rats and mice have demonstrated that oral administration of quinoline leads to the development of liver tumors, including hepatocellular adenomas, carcinomas, and hemangiosarcomas.[2][6] In some cases, tumors have also been observed in the nasal cavity of male rats.[2]

Genotoxicity and Mutagenicity

Quinoline is mutagenic in Salmonella typhimurium tester strains TA98 and TA100, but only in the presence of a metabolic activation system (S-9 mix).[1] This indicates that metabolic conversion to reactive intermediates is necessary for its mutagenic activity. In vivo studies have also provided evidence for the genotoxicity of quinoline.[4] However, some in vivo assays for chromosome aberrations and sister chromatid exchanges have yielded negative results, suggesting a complex genotoxic profile.[7]

Metabolism and Metabolic Activation

The metabolism of quinoline is a critical determinant of its toxicity. The primary route of metabolic activation is believed to involve cytochrome P450-mediated epoxidation of the benzene ring. The major metabolite identified is 5,6-dihydroxy-5,6-dihydroquinoline, which is formed via the intermediate 5,6-epoxy-5,6-dihydroquinoline.[8][9] This epoxide is considered the ultimate carcinogenic metabolite, capable of forming DNA adducts. Other metabolites of quinoline include 2- and 3-hydroxyquinoline and quinoline-N-oxide.[8][9]

Inferred Toxicological Profile of 5,6,7,8-Tetrahydroquinoline and this compound

The toxicological profile of 5,6,7,8-tetrahydroquinoline and its 7,8-epoxy derivative has not been experimentally determined. The following sections present an inferred profile based on chemical structure and the toxicology of related compounds.

Predicted Metabolism of 5,6,7,8-Tetrahydroquinoline

The hydrogenation of the benzene ring in quinoline to form 5,6,7,8-tetrahydroquinoline is expected to significantly alter its metabolism. The saturated cyclohexane ring is now a potential site for oxidation. It is plausible that cytochrome P450 enzymes could catalyze the epoxidation of the 7,8-double bond of the partially saturated ring, leading to the formation of this compound.

Predicted Toxicology of this compound

Epoxides are known to be reactive electrophiles that can bind to nucleophilic sites in cellular macromolecules, including DNA, RNA, and proteins.[10] This reactivity is the basis for the mutagenicity and carcinogenicity of many epoxides.

-

Genotoxicity and Mutagenicity: Alicyclic epoxides, such as cyclohexene oxide, have been shown to be mutagenic in the Ames test and to induce chromosomal damage in mammalian cells.[1] Therefore, it is highly probable that this compound would also exhibit mutagenic and genotoxic properties. The strained three-membered ring of the epoxide can be opened by nucleophilic attack from DNA bases, leading to the formation of DNA adducts and subsequent mutations.

-

Carcinogenicity: Many epoxides are known carcinogens.[3] The potential of this compound to act as a carcinogen would depend on its reactivity, its detoxification pathways, and its ability to reach and damage critical cellular targets. Given the known carcinogenicity of the parent compound's epoxide metabolite, it is reasonable to suspect that this compound could also be carcinogenic.

Data Presentation

Table 1: Summary of Quantitative Genotoxicity Data for Quinoline

| Assay | Test System | Metabolic Activation | Result | Reference |

| Ames Test | Salmonella typhimurium TA98 | With S-9 mix | Mutagenic | [1] |

| Ames Test | Salmonella typhimurium TA100 | With S-9 mix | Mutagenic | [1] |

| Chromosome Aberrations | Mouse Marrow Cells | In vivo | No consistent increase | [7] |

| Sister Chromatid Exchange | Mouse Marrow Cells | In vivo | No significant increase | [7] |

| In vivo mutagenesis | lacZ transgenic mouse | In vivo | Mutagenic in the liver | [4] |

Table 2: Inferred Toxicological Properties of this compound

| Toxicological Endpoint | Predicted Outcome | Rationale |

| Genotoxicity | Likely Genotoxic | Alicyclic epoxides are known to be genotoxic due to their ability to form DNA adducts. |

| Mutagenicity | Likely Mutagenic | The epoxide ring is a reactive electrophile capable of inducing mutations. |

| Carcinogenicity | Potentially Carcinogenic | Many epoxides are carcinogens. The ultimate carcinogenic potential would depend on in vivo factors. |

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound would follow established guidelines, such as those from the OECD.

Ames Test (Bacterial Reverse Mutation Assay)

This test would be conducted to assess the mutagenic potential of the compound.

-

Test Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA.

-

Methodology: The plate incorporation method or the pre-incubation method would be used. The test compound, at various concentrations, would be incubated with the bacterial strains in the presence and absence of a mammalian metabolic activation system (S-9 fraction from induced rat liver).

-

Endpoint: The number of revertant colonies would be counted, and a compound is considered mutagenic if it induces a dose-dependent increase in the number of revertants.

In Vitro Micronucleus Assay

This assay would be used to detect chromosomal damage.

-

Cell Line: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, V79, L5178Y).

-

Methodology: Cells would be exposed to the test compound at various concentrations for a defined period, with and without metabolic activation. After treatment, the cells are cultured to allow for nuclear division and then harvested. The cells are then stained, and the frequency of micronuclei in binucleated cells is determined.

-

Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells would indicate clastogenic or aneugenic activity.

In Vivo Rodent Micronucleus Assay

This in vivo test would confirm any genotoxic potential observed in vitro.

-

Animal Model: Mice or rats.

-

Methodology: The test compound would be administered to the animals, typically via oral gavage or intraperitoneal injection, at multiple dose levels. Bone marrow or peripheral blood is collected at appropriate time points after treatment.

-

Endpoint: The frequency of micronucleated polychromatic erythrocytes is determined. A significant, dose-dependent increase in micronucleated cells indicates in vivo genotoxicity.

Visualizations

Caption: Metabolic activation of quinoline to its reactive epoxide intermediate.

Caption: Hypothetical metabolic pathway of 5,6,7,8-tetrahydroquinoline.

Caption: General experimental workflow for toxicological assessment.

Conclusion

While direct toxicological data for this compound is lacking, a review of the toxicology of its parent aromatic compound, quinoline, and the general reactivity of alicyclic epoxides allows for a preliminary hazard assessment. The available evidence strongly suggests that this compound is likely to be a mutagenic and genotoxic compound due to the presence of the reactive epoxide functional group. Its carcinogenic potential remains to be determined but should be considered a possibility. This inferred toxicological profile underscores the need for empirical studies to definitively characterize the risks associated with this compound. Researchers and drug development professionals should handle this compound with appropriate caution until such data becomes available.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. The genotoxicity of enantiomeric aliphatic epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carcinogenicity and mechanistic insights on the behavior of epoxides and epoxide-forming chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Toxicity of epoxy fatty acids and related compounds to cells expressing human soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

- 10. Epoxide - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 7,8-Epoxy-5,6,7,8-tetrahydroquinoline and Related Quinoline Epoxides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct research on this specific molecule, this document synthesizes information from related quinoline epoxides and general principles of organic chemistry to infer its properties, synthesis, and potential biological activities. This guide will cover the proposed IUPAC nomenclature, potential synthetic pathways with detailed experimental protocols, and an exploration of possible biological significance and signaling pathway interactions based on the known activities of the quinoline scaffold.

IUPAC Nomenclature

The systematic naming of "this compound" according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature can be approached in several ways. Based on the common naming convention for epoxides of fused ring systems, the name This compound is a valid and descriptive semi-systematic name.

For a more rigorous IUPAC name, the epoxide ring can be treated as an "epoxy" prefix to the parent hydride, 5,6,7,8-tetrahydroquinoline. This would lead to the name This compound .

Alternatively, considering the fused bicyclic system, the compound can be named as a derivative of the parent heterocycle. A possible systematic name is 2a,3,4,5-Tetrahydro-2H-oxireno[c]quinoline . This name treats the epoxide as part of a fused oxirene ring. For clarity and common usage, this guide will use This compound .

Synthesis and Experimental Protocols

Direct experimental synthesis for this compound has not been reported in the reviewed literature. However, a plausible synthetic route can be designed based on the epoxidation of the corresponding alkene, 5,6-dihydroquinoline, or the direct epoxidation of 5,6,7,8-tetrahydroquinoline, although the latter would be less conventional. A more likely precursor would be 7,8-dihydroxy-5,6,7,8-tetrahydroquinoline, which could be synthesized and then converted to the epoxide.

Proposed Synthetic Pathway

A probable synthetic pathway would involve the epoxidation of a partially unsaturated precursor. Below is a hypothetical workflow for the synthesis.

Caption: Proposed synthetic routes to this compound.

General Experimental Protocol for Epoxidation

The following is a generalized protocol for the epoxidation of an alkene precursor, such as 5,6-dihydroquinoline, using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). This protocol is inferred and should be optimized for the specific substrate.

Materials:

-

5,6-Dihydroquinoline (or other suitable precursor)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkene precursor (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Epoxidizing Agent: To the cooled solution, add m-CPBA (1.1 to 1.5 equivalents) portion-wise over 15-30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate to reduce excess peroxy acid. Then, add saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired this compound.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.

Potential Biological Activities and Signaling Pathways

While no specific biological data exists for this compound, the quinoline scaffold is a well-established pharmacophore found in numerous biologically active compounds, including anticancer, antimalarial, and antimicrobial agents.[1][2] It is plausible that the introduction of an epoxide moiety could modulate the biological activity of the tetrahydroquinoline core.

Anticancer Potential

Many quinoline derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[3][4] These include the receptor tyrosine kinases (RTKs) such as c-Met, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR).[3]

Caption: Hypothetical inhibition of key oncogenic signaling pathways by a quinoline epoxide.

The reactive nature of the epoxide ring in this compound could potentially lead to covalent interactions with nucleophilic residues in the active sites of these kinases, possibly resulting in irreversible inhibition. This could be a novel mechanism of action compared to many existing reversible quinoline-based inhibitors.

Quantitative Data

As of the date of this guide, there is no publicly available quantitative data (e.g., IC₅₀ values, binding affinities, pharmacokinetic parameters) for this compound. The table below is provided as a template for future research findings.

| Parameter | Value | Assay Conditions | Reference |

| IC₅₀ (c-Met) | - | - | - |

| IC₅₀ (EGFR) | - | - | - |

| IC₅₀ (VEGFR) | - | - | - |

| Cell Line GI₅₀ | - | - | - |

| Ames Test | - | - | - |

Conclusion

This compound represents an under-explored derivative of the medicinally important tetrahydroquinoline scaffold. While direct experimental data is currently lacking, this guide provides a foundational understanding of its likely chemical and biological properties based on established principles and the behavior of related compounds. The proposed synthetic routes and the potential for interaction with key oncogenic signaling pathways highlight this molecule as a person of interest for further investigation in the field of drug discovery and development. Future research should focus on the successful synthesis and characterization of this compound, followed by a thorough evaluation of its biological activity to validate the hypotheses presented herein.

References

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]

In Vitro Evaluation of Tetrahydroquinoline Derivatives: A Technical Guide

Disclaimer: This technical guide provides a comprehensive overview of the in vitro evaluation of tetrahydroquinoline derivatives based on available scientific literature. It is important to note that specific experimental data for 7,8-Epoxy-5,6,7,8-tetrahydroquinoline was not found in the reviewed literature. Therefore, this document synthesizes findings from studies on structurally related tetrahydroquinoline compounds to offer a representative technical guide for researchers, scientists, and drug development professionals.

Introduction to Tetrahydroquinolines

Tetrahydroquinoline (THQ) and its derivatives represent a significant class of heterocyclic compounds that are of considerable interest in medicinal chemistry.[1] The THQ scaffold is a common feature in a variety of biologically active molecules and approved drugs.[2] Research has demonstrated that derivatives of tetrahydroquinoline exhibit a wide range of pharmacological activities, including anticancer, antiproliferative, anti-inflammatory, and neuroprotective properties.[3][4] Their mechanism of action often involves the modulation of key cellular processes such as cell cycle progression and apoptosis.[2][3]

Quantitative Data on In Vitro Activities

The following table summarizes the in vitro antiproliferative activity of various tetrahydroquinoline derivatives against different human cancer cell lines, as reported in the literature. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency.

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| 4a | HCT-116 (Colon Cancer) | ~13 | [3] |

| 4a | A29 (Lung Cancer) | Not specified, but potent | [3] |

| 5 | HCT-116 (Colon Cancer) | ~13 | [3] |

| 6 | HCT-116 (Colon Cancer) | ~13 | [3] |

| (R)-5a | A2780 (Ovarian Carcinoma) | 5.4 | [2] |

| (S)-5a | A2780 (Ovarian Carcinoma) | 17.2 | [2] |

| (R)-3a | A2780 (Ovarian Carcinoma) | Not specified, active | [2] |

| (S)-3a | A2780 (Ovarian Carcinoma) | Not specified, active | [2] |

| (R)-2b | A2780 (Ovarian Carcinoma) | Not specified, active | [2] |

| (S)-2b | A2780 (Ovarian Carcinoma) | Not specified, active | [2] |

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Methodology:

-

Cell Seeding: Human cancer cell lines (e.g., HCT-116, A549, A2780) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the tetrahydroquinoline derivatives for a specified period (e.g., 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours (e.g., 3-4 hours) at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ values are determined.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a test compound.

Methodology:

-

Cell Treatment: Cells (e.g., A2780) are treated with the tetrahydroquinoline derivative at various concentrations for a defined time.

-

Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol (e.g., 70%) overnight at -20°C.

-

Staining: The fixed cells are washed and stained with a solution containing a fluorescent DNA intercalating agent, such as propidium iodide (PI), and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using appropriate software. Some tetrahydroquinoline derivatives have been shown to induce cell cycle arrest at the G2/M phase.[3]

Apoptosis Assessment

Apoptosis, or programmed cell death, can be evaluated through various methods, including the analysis of mitochondrial membrane potential.

Methodology:

-

Cell Treatment: Cells are treated with the test compound for a specified duration.

-

Mitochondrial Staining: A fluorescent dye that accumulates in healthy mitochondria (e.g., JC-1) is added to the cells. In apoptotic cells, the mitochondrial membrane potential collapses, and the dye's fluorescence shifts from red to green.

-

Flow Cytometry: The change in fluorescence is quantified by flow cytometry.

-

Data Analysis: An increase in the green-to-red fluorescence intensity ratio indicates mitochondrial depolarization, a hallmark of apoptosis. Studies have shown that some tetrahydroquinoline derivatives can induce apoptosis via the intrinsic pathway, which involves mitochondrial depolarization.[2][3]

Visualizations

Experimental Workflow for In Vitro Evaluation

Caption: General workflow for the in vitro evaluation of tetrahydroquinoline derivatives.

Hypothetical Signaling Pathway for Apoptosis Induction

Caption: Postulated intrinsic apoptosis pathway induced by tetrahydroquinoline derivatives.

References

- 1. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Studies of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline: A Review of Available Literature

A comprehensive review of publicly available scientific literature reveals a significant gap in research concerning in vivo studies of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline. At present, there are no specific experimental data, quantitative analyses, or established signaling pathways directly associated with this compound in living organisms.

While research into the broader family of quinoline and tetrahydroquinoline derivatives is extensive, direct investigations into the 7,8-epoxy variant remain unpublished. This technical guide will summarize the contextually relevant information regarding the metabolism of related compounds, which may offer theoretical insights, while clearly noting the absence of direct evidence for the target molecule.

Metabolic Precedent: Epoxidation in Quinoline Metabolism

Studies on the metabolism of quinoline, the aromatic precursor to tetrahydroquinoline, have indicated that epoxidation is a key metabolic pathway. The liver's cytochrome P-450 monooxygenase system can metabolize quinoline into various epoxide intermediates, also known as arene oxides.[1] Specifically, the formation of quinoline-5,6-epoxide has been suggested as a potential metabolic activation step that could be linked to its tumorigenic properties.[2][3] Research has also identified other metabolites such as 5,6-dihydroxy-5,6-dihydroquinoline, which is formed from the corresponding epoxide.[2][3]

The synthesis of related compounds, such as racemic 7,8-epoxy-7,8-dihydroquinoline (quinoline 7,8-oxide), has been reported, indicating that such chemical structures are synthetically accessible for study.[4] Furthermore, the oxidation of these arene oxides can lead to the formation of diepoxy derivatives.[5]

It is hypothesized that the mutagenicity of quinoline may be linked to the formation of reactive epoxide intermediates like quinoline-2,3-epoxide.[6] The interaction of these epoxides with cellular macromolecules is a critical area of toxicology research.

General Biological Activities of Tetrahydroquinoline Derivatives

The 5,6,7,8-tetrahydroquinoline scaffold is a common motif in a variety of biologically active compounds. Numerous derivatives have been synthesized and evaluated for a range of therapeutic applications, although none of these studies have specifically examined the 7,8-epoxy derivative. Some of the documented activities of other 5,6,7,8-tetrahydroquinoline derivatives include:

-

Anticancer Properties: Certain chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine-based compounds have demonstrated antiproliferative activity against various cancer cell lines in in vitro studies.[7]

-

Receptor Antagonism: A series of substituted 2-aryl-5-amino-5,6,7,8-tetrahydroquinolines have been identified as potent antagonists of the C5a receptor.[8]

Postulated Metabolic Activation of 5,6,7,8-Tetrahydroquinoline

While no direct evidence exists for the in vivo formation or effects of this compound, a theoretical metabolic pathway can be proposed based on the known metabolism of quinoline. This hypothetical pathway would involve the enzymatic epoxidation of the 5,6,7,8-tetrahydroquinoline core.

Caption: Hypothetical metabolic pathway for the formation of this compound.

Conclusion and Future Directions

The current body of scientific literature lacks specific in vivo studies on this compound. Consequently, there is no quantitative data, detailed experimental protocols, or established signaling pathways to report for this compound. The information available on the metabolism of the parent compound, quinoline, suggests that epoxidation is a relevant metabolic process, but this cannot be directly extrapolated to the saturated ring of tetrahydroquinoline without experimental validation.

Future research is required to first synthesize and characterize this compound. Subsequently, in vitro and in vivo studies would be necessary to determine its metabolic fate, pharmacokinetic profile, biological activity, and potential toxicity. Such studies would be essential to understand its role, if any, in pharmacology or toxicology. Until such research is conducted, any discussion of its in vivo properties remains speculative.

References

- 1. METABOLITES OF QUINOLINE, A HEPATOCARCINOGEN, IN A SUBCELLULAR MICROSOMAL SYSTEM [jstage.jst.go.jp]

- 2. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchwithrutgers.com [researchwithrutgers.com]

- 4. Synthesis of arene oxide and trans-dihydrodiol metabolites of quinoline - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Arene oxides of quinoline: epoxidation, N-oxidation and N-methylation reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Quinoline: conversion to a mutagen by human and rodent liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Experimental Use of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline in Neuroscience

A thorough review of current scientific literature reveals a significant lack of specific experimental data regarding the use of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline in the field of neuroscience. While the broader family of tetrahydroquinoline derivatives has been investigated for various biological activities, direct research on the epoxy variant specified is not presently available in published studies.

This document aims to provide a foundational understanding of related compounds and theoretical applications based on the activities of structurally similar molecules. The protocols and pathways described herein are extrapolated from research on analogous compounds and should be considered as a starting point for novel experimental design rather than a reflection of established use.

Theoretical Background and Potential Applications

The tetrahydroquinoline scaffold is a recognized "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. Derivatives have been explored for their potential in treating neurodegenerative diseases like Alzheimer's disease. For instance, certain 5-amino-5,6,7,8-tetrahydroquinolinones have been synthesized and evaluated as acetylcholinesterase inhibitors.[1] Additionally, the 8-hydroxyquinoline group has demonstrated neuroprotective effects by modulating metal homeostasis in models of proteotoxicity relevant to neurodegenerative conditions.[2][3]

The introduction of an epoxy group to the 5,6,7,8-tetrahydroquinoline core could potentially confer unique reactivity and biological activity. Epoxides are known to be reactive electrophiles that can interact with nucleophilic residues on proteins, potentially leading to irreversible inhibition or modulation of enzyme activity. In a neuroscience context, this could translate to novel mechanisms of action against targets such as enzymes involved in neurotransmitter metabolism or protein aggregation pathways.

Potential, yet unproven, applications for this compound in neuroscience could include:

-

Enzyme Inhibition: Irreversible inhibition of enzymes implicated in neurodegeneration.

-

Modulation of Protein Aggregation: Covalent modification of proteins prone to aggregation, such as amyloid-beta or tau.

-

Neuroprotective Agent Precursor: Acting as a prodrug that is metabolized to an active form within the central nervous system.

Proposed Experimental Protocols

The following are hypothetical protocols for the initial investigation of this compound in a neuroscience research setting. These are based on standard methodologies used for characterizing novel compounds.

In Vitro Neurotoxicity and Neuroprotection Assays

Objective: To determine the intrinsic toxicity of this compound on neuronal cells and its potential to protect against known neurotoxins.

Methodology:

-

Cell Culture:

-

Culture human neuroblastoma (SH-SY5Y) or mouse hippocampal (HT22) cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

-

Cytotoxicity Assessment (MTT Assay):

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO.

-

Measure absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

-

Neuroprotection Assay (Glutamate-Induced Excitotoxicity Model):

-

Pre-treat HT22 cells with different concentrations of this compound for 2 hours.

-

Induce excitotoxicity by adding glutamate (e.g., 5 mM) and incubate for 24 hours.

-

Assess cell viability using the MTT assay as described above.

-

Include positive control (e.g., a known neuroprotective agent) and negative control (glutamate only) groups.

-